molecular formula C23H23N3O4S2 B2855199 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 899955-10-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

Cat. No.: B2855199
CAS No.: 899955-10-3
M. Wt: 469.57
InChI Key: AKYPXYXDWANAJD-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a benzodioxin ring, a thiophene moiety, and a hexahydroquinazolin ring, which are linked through an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with dihalides.

    Synthesis of the hexahydroquinazolin ring: This may involve the condensation of an appropriate amine with a carbonyl compound followed by cyclization.

    Introduction of the thiophene moiety: This can be done through a cross-coupling reaction such as the Suzuki or Stille coupling.

    Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the carbonyl group in the hexahydroquinazolin ring.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Sulfoxides or sulfones from the thiophene moiety.

    Reduction products: Alcohols or amines from the carbonyl group.

    Substitution products: Halogenated or nitrated derivatives of the benzodioxin ring.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes due to the presence of multiple functional groups.

    Receptor binding studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial agents: Possible use as antimicrobial agents due to the presence of sulfur and nitrogen atoms.

Industry

    Material science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide” would depend on its specific biological target. Generally, such compounds may:

    Bind to enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with receptors: Modulate receptor activity by binding to receptor sites.

    Disrupt cellular processes: Interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide: can be compared with other compounds containing benzodioxin, thiophene, and hexahydroquinazolin moieties.

    Examples: Compounds such as “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(furan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide” or “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide”.

Uniqueness

    Functional groups: The presence of specific functional groups such as the thiophene moiety and the benzodioxin ring makes it unique.

    Biological activity: Its potential biological activity due to the combination of these functional groups.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c27-21(24-15-7-8-19-20(12-15)30-10-9-29-19)14-32-22-17-5-1-2-6-18(17)26(23(28)25-22)13-16-4-3-11-31-16/h3-4,7-8,11-12H,1-2,5-6,9-10,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYPXYXDWANAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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